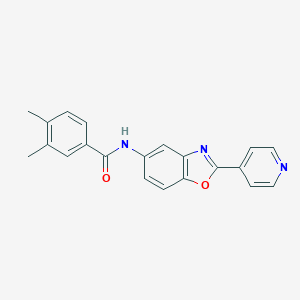
4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to modulate various signaling pathways involved in neuroprotection, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has a range of biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cancer progression and neuroprotection. Additionally, it has been shown to reduce oxidative stress and inflammation, which are known to contribute to various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its potential as a neuroprotective agent makes it an attractive target for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide. One area of focus could be on improving the compound's solubility to make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for its therapeutic use. Finally, research could be conducted to evaluate the compound's efficacy in animal models of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves the reaction of 4-butoxyaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to have potential as a neuroprotective agent, with studies showing its ability to protect neurons from oxidative stress and inflammation.
Eigenschaften
Produktname |
4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C19H21NO4/c1-2-3-10-22-16-7-4-14(5-8-16)19(21)20-15-6-9-17-18(13-15)24-12-11-23-17/h4-9,13H,2-3,10-12H2,1H3,(H,20,21) |
InChI-Schlüssel |
VMQFYNXNLCPRCT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)
![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)